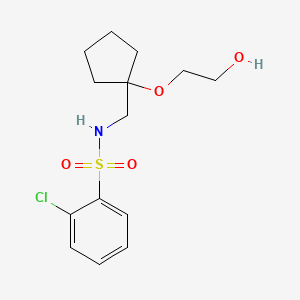

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S/c15-12-5-1-2-6-13(12)21(18,19)16-11-14(20-10-9-17)7-3-4-8-14/h1-2,5-6,16-17H,3-4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSZXENFGZXHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction.

Sulfonamide Formation: The functionalized cyclopentyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide moiety can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

- 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide (): This analog substitutes the cyclopentylmethyl group with a 3-methoxybenzoyl moiety. Crystallographic data indicate planar geometry at the sulfonamide group, with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice . In contrast, the target compound’s cyclopentyl group introduces steric bulk and conformational rigidity, which may reduce crystallization propensity compared to benzoyl-substituted derivatives.

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): The ethyl and methoxyphenyl substituents simplify the structure, reducing steric hindrance. This compound’s biological activity aligns with sulfonamides’ known roles in targeting carbonic anhydrases or bacterial dihydropteroate synthases . The target compound’s hydroxyethoxy group may confer distinct solubility advantages, critical for pharmacokinetics.

Biological Activity

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in biological research due to its potential therapeutic applications. Its unique structural features, including a chloro group, a sulfonamide moiety, and a hydroxyethoxy-substituted cyclopentyl ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 307.83 g/mol |

| InChI Key | CSSZXENFGZXHQG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role as an enzyme inhibitor, particularly in bacterial systems. The chloro group may enhance binding affinity, while the hydroxyethoxy moiety improves solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of sulfonamide derivatives, including this compound. For example:

- In vitro Studies : In a comparative study of various benzenesulfonamides, compounds similar to this compound exhibited significant antimicrobial activity against common pathogens such as E. coli and S. aureus. Specifically, the minimum inhibitory concentration (MIC) values were reported as low as 6.63 mg/mL for effective compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

- In Vivo Studies : In experiments involving carrageenan-induced rat paw edema, certain derivatives demonstrated up to 94% inhibition of inflammation at specific time points. This suggests that the compound may effectively reduce inflammatory responses through inhibition of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Lacks sulfonamide | Limited antimicrobial activity |

| 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonate | Sulfonate instead | Enhanced solubility but reduced bioactivity |

The presence of both the chloro and sulfonamide groups in this compound contributes to its distinct reactivity and biological activity profile compared to its analogs.

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. A typical route starts with the cyclopentylmethylamine precursor, followed by hydroxyethoxy group introduction via epoxide ring-opening or alkoxylation. The sulfonamide moiety is introduced using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Strict control of reaction time (12-24 hours) and temperature (0–25°C) is critical to avoid side reactions like over-substitution or hydrolysis .

Q. Which solvents and bases are optimal for its synthesis?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for dissolving reactants and stabilizing intermediates. Triethylamine or sodium hydroxide is used as a base to facilitate deprotonation during sulfonamide bond formation. For hydroxyethoxy group installation, ethanol or methanol may be employed to enhance nucleophilicity .

Q. How is the molecular structure characterized post-synthesis?

X-ray crystallography is the gold standard for confirming connectivity and stereochemistry. For example, analogous benzenesulfonamides show planar sulfonamide groups and intramolecular hydrogen bonds between the sulfonyl oxygen and hydroxyl/amine groups. Spectroscopic methods (NMR, IR) validate functional groups:

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.5 ppm (hydroxyethoxy CH₂), δ 1.5–2.5 ppm (cyclopentyl CH₂).

- IR : Stretching bands at 1150–1350 cm⁻¹ (S=O), 3200–3500 cm⁻¹ (N-H/O-H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted starting materials. Purity >95% is achievable via recrystallization in ethanol/water .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show degradation at extremes:

- Acidic conditions (pH <3) : Hydrolysis of the sulfonamide bond occurs, forming benzenesulfonic acid and amine byproducts.

- Alkaline conditions (pH >10) : Ether cleavage in the hydroxyethoxy group is observed.

- Thermal stability : Decomposition begins at 150°C, confirmed by TGA-DSC. Storage at –20°C in inert atmospheres is recommended .

Q. What computational methods are used to model its interactions with biological targets?

- Docking simulations : The InChI or SMILES notation (e.g.,

C1=CC=C(C(=C1)S(=O)(=O)NCC...) is used to generate 3D conformers for protein-ligand docking (software: AutoDock Vina). - DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Q. How can contradictory data on reaction outcomes be resolved?

For example, conflicting reports on sulfonamide coupling efficiency may arise from solvent polarity or moisture content. Systematic DOE (Design of Experiments) with controlled variables (humidity, solvent grade) can isolate critical factors. Replicating reactions under anhydrous DMF vs. wet DCM clarifies discrepancies .

Q. What strategies validate the compound’s bioactivity in cellular assays?

- Dose-response curves : Test concentrations from 1 nM–100 µM in HEK293 or HeLa cells.

- Selectivity profiling : Compare IC₅₀ values against related sulfonamides to rule off-target effects.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.